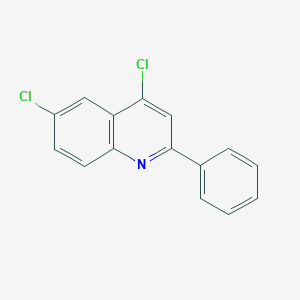

4,6-Dichloro-2-phenylquinoline

Description

BenchChem offers high-quality 4,6-Dichloro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-phenylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLLVOLQPRLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544825 |

Source

|

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-76-9 |

Source

|

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4,6-dichloro-2-phenylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-dichloro-2-phenylquinoline

Executive Summary

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of 4,6-dichloro-2-phenylquinoline. This compound serves as a valuable heterocyclic scaffold and a key synthetic intermediate in the development of more complex molecules for pharmaceutical and materials science applications. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The synthetic strategy is centered on a robust and logical two-step process: an acid-catalyzed condensation and cyclization to form a hydroxyquinoline core, followed by a targeted chlorination. Each step is accompanied by a detailed, self-validating protocol, which, when coupled with the comprehensive characterization workflow, ensures the unambiguous identification and high purity of the final product.

Introduction & Significance: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal pharmacophore for interacting with various biological targets, leading to applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4]

The subject of this guide, 4,6-dichloro-2-phenylquinoline, is a specifically substituted derivative of this important class. Its structure, featuring chlorine atoms at the 4 and 6 positions and a phenyl group at the 2-position, makes it a highly versatile intermediate. The chlorine atoms, particularly the one at the C4 position, are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. This strategic functionalization is critical in medicinal chemistry for tuning the pharmacological profile of a lead compound. For instance, the closely related compound 2,6-dichloro-4-phenylquinoline is a known precursor in an alternative synthesis of Alprazolam, a widely used anxiolytic drug, which underscores the pharmaceutical relevance of this structural motif.[5][6]

This guide will detail a reliable synthetic route and a suite of analytical techniques to ensure the production and validation of high-purity 4,6-dichloro-2-phenylquinoline, empowering researchers to confidently utilize this valuable building block in their discovery programs.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

A logical and efficient synthesis of 4,6-dichloro-2-phenylquinoline can be achieved through a two-step sequence. The retrosynthetic analysis reveals that the target molecule can be accessed from a 4-hydroxyquinoline precursor, which in turn can be constructed from a substituted aniline and a β-ketoester.

This forward strategy employs the well-established Conrad-Limpach reaction for the initial ring formation, followed by a robust chlorination step.[7]

-

Step 1: Conrad-Limpach Reaction. 4-chloroaniline is reacted with ethyl benzoylacetate. This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization to yield the stable 6-chloro-2-phenylquinolin-4-ol. This method is highly effective for creating the core quinoline structure with the desired substituents at the C2 and C6 positions.

-

Step 2: Deoxychlorination. The hydroxyl group at the C4 position of the quinolin-4-ol intermediate is subsequently replaced with a chlorine atom. This transformation is effectively carried out using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the final product, 4,6-dichloro-2-phenylquinoline.[6]

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for 4,6-dichloro-2-phenylquinoline.

Experimental Protocols: Synthesis and Purification

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled with extreme care.

Step 1: Synthesis of 6-chloro-2-phenylquinolin-4-ol

This protocol is adapted from the principles of the Conrad-Limpach synthesis.[7]

-

Reagents and Materials:

-

4-chloroaniline

-

Ethyl benzoylacetate

-

High-boiling point solvent (e.g., Dowtherm A or mineral oil)

-

Round-bottom flask equipped with a reflux condenser and a thermometer

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 4-chloroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).

-

Causality: Using a slight excess of the β-ketoester ensures the complete consumption of the starting aniline.

-

Add a high-boiling point solvent to facilitate heat transfer and maintain a consistent reaction temperature.

-

Heat the mixture with stirring to approximately 140°C for 2 hours to facilitate the initial condensation and formation of the enamine intermediate, with the removal of ethanol.

-

After the initial condensation, slowly increase the temperature to ~250°C and maintain it for 2-3 hours.

-

Causality: This high temperature provides the necessary activation energy for the intramolecular electrophilic cyclization onto the aniline ring, which is the key ring-forming step.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature. The solid product will precipitate.

-

Triturate the solid with a suitable solvent like ethyl acetate or diethyl ether to remove the high-boiling solvent and any unreacted starting materials.

-

Collect the crude product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically a pale yellow or off-white solid and can be used in the next step without further purification if TLC shows sufficient purity.

-

Step 2: Synthesis of 4,6-dichloro-2-phenylquinoline

This procedure utilizes a standard deoxychlorination agent.[6]

-

Reagents and Materials:

-

6-chloro-2-phenylquinolin-4-ol (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Chloroform

-

-

Procedure:

-

Place the crude 6-chloro-2-phenylquinolin-4-ol (1.0 eq) in a round-bottom flask.

-

In a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be exothermic.

-

Causality: A large excess of POCl₃ is used both as the reagent and the solvent to ensure the complete conversion of the hydroxyl group to the chloride.

-

Heat the mixture to reflux (approx. 105°C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature, then slowly pour it onto crushed ice in a large beaker with vigorous stirring. This must be done cautiously in a fume hood as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.

-

Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification of 4,6-dichloro-2-phenylquinoline

-

Methodology:

-

The crude product is best purified by flash column chromatography on silica gel.[8]

-

A solvent system of increasing polarity, such as an ethyl acetate/hexane gradient (e.g., starting from 5% ethyl acetate in hexane), is typically effective.

-

Causality: Column chromatography separates the desired product from baseline impurities and any potential side products based on differential polarity.

-

Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

-

For further purification, the resulting solid can be recrystallized from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the final product as a crystalline solid.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4,6-dichloro-2-phenylquinoline. The following workflow provides a self-validating system for product confirmation.

Caption: Workflow for the comprehensive characterization of the final product.

Physicochemical Properties

The fundamental properties of 4,6-dichloro-2-phenylquinoline are summarized below.[6][9]

| Property | Value |

| Molecular Formula | C₁₅H₉Cl₂N |

| Molecular Weight | 274.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | >95% (typically) |

| IUPAC Name | 4,6-dichloro-2-phenylquinoline |

Spectroscopic Analysis

-

¹H NMR Spectroscopy (Nuclear Magnetic Resonance):

-

Principle: This technique provides detailed information about the chemical environment of hydrogen atoms in the molecule.

-

Expected Spectrum (in CDCl₃, ~400 MHz): The spectrum should show signals exclusively in the aromatic region (~7.0-8.5 ppm).

-

Phenyl Protons: A multiplet integrating to 5 protons corresponding to the phenyl group at the C2 position.

-

Quinoline Protons:

-

A singlet for the proton at C3.

-

A singlet or narrow doublet for the proton at C5.

-

A doublet of doublets for the proton at C7.

-

A doublet for the proton at C8.

-

-

-

Self-Validation: The integration of the signals should correspond to the number of protons in each environment (5H for the phenyl group, 4H for the quinoline backbone). The absence of signals outside the aromatic region confirms the purity from aliphatic contaminants.

-

-

¹³C NMR Spectroscopy:

-

Principle: Provides information on the carbon skeleton of the molecule.

-

Expected Spectrum: Should display 11 distinct signals for the aromatic carbons (given the 4 quaternary carbons). The chemical shifts will be in the typical aromatic range (~120-150 ppm).

-

-

Mass Spectrometry (MS):

-

Principle: This analysis confirms the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is preferred for its accuracy.

-

Expected Result (ESI+): The mass spectrum will show a molecular ion peak cluster corresponding to [M+H]⁺.

-

Isotopic Pattern: A crucial validation point is the isotopic pattern caused by the two chlorine atoms. The spectrum will exhibit three major peaks:

-

M+H⁺: (containing ²³⁵Cl) - Relative abundance ~100%

-

M+2+H⁺: (containing one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65%

-

M+4+H⁺: (containing ²³⁷Cl) - Relative abundance ~10%

-

-

HRMS: The calculated m/z for C₁₅H₁₀Cl₂N⁺ [M+H]⁺ is 274.0239, and the experimental value should match this within a few ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

Principle: Identifies the functional groups present in the molecule based on the absorption of infrared radiation.

-

Expected Spectrum (KBr pellet or ATR):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[10]

-

~850-750 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern.

-

~1100-1000 cm⁻¹ and below: C-Cl stretching vibrations.

-

-

Self-Validation: The absence of a broad peak around 3300 cm⁻¹ confirms the complete conversion of the -OH group from the intermediate.

-

Safety and Handling

The synthesized product, 4,6-dichloro-2-phenylquinoline, should be handled with care according to standard laboratory procedures. Based on GHS classifications for the compound, the following hazards are noted[9]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Always handle the compound in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide has presented a robust and reliable methodology for the synthesis and comprehensive characterization of 4,6-dichloro-2-phenylquinoline. By employing a logical two-step synthesis featuring a Conrad-Limpach reaction and subsequent deoxychlorination, the target compound can be obtained in good yield. The detailed characterization workflow, incorporating NMR, MS, and IR spectroscopy, provides a self-validating framework to unequivocally confirm the structure and ensure high purity. The insights into the causality of the experimental steps and the detailed protocols make this guide a valuable resource for researchers in organic synthesis and medicinal chemistry who wish to utilize this versatile heterocyclic building block for advanced applications.

References

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

-

Wikipedia. Alprazolam.

-

Organic Chemistry Portal. Synthesis of quinolines.

-

BenchChem. 2,6-Dichloro-4-phenylquinoline.

-

PubChem. 2,6-Dichloro-4-phenylquinoline.

-

BenchChem. Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol.

-

Tantak, M. P., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(23), 4247.

-

Wikipedia. Combes quinoline synthesis.

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry, 61(10), 3254–3255.

-

Michalska, D., et al. (2018). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 23(11), 2947.

-

BenchChem. Overcoming challenges in the synthesis of substituted quinolines.

-

Rubtsov, A. E., et al. (2017). Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes. Organic & Biomolecular Chemistry, 15(4), 846-855.

-

BenchChem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

-

Schultz, G. P., & Leroi, G. E. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 66(13), 4543-4549.

-

Jones, G. (Ed.). (2008). The Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. In The Chemistry of Heterocyclic Compounds, Quinolines (Vol. 32, Part 3). John Wiley & Sons.

Sources

- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alprazolam - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

physicochemical properties of 4,6-dichloro-2-phenylquinoline

An In-depth Technical Guide to the Physicochemical Properties of Dichlorophenylquinolines, with a Focus on the Characterization of 4,6-dichloro-2-phenylquinoline

Senior Application Scientist Note: Direct, comprehensive experimental data for 4,6-dichloro-2-phenylquinoline is sparse in readily available scientific literature. This guide has been structured to provide a robust framework for its characterization, leveraging established principles and data from closely related, well-documented structural isomers such as 2,6-dichloro-4-phenylquinoline. The methodologies and analytical logic presented herein are directly applicable to the target compound and are designed to empower researchers in its thorough evaluation.

Strategic Importance and Molecular Overview

Quinoline derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile biological activities and synthetic accessibility.[1] Dichlorinated phenylquinolines, such as 4,6-dichloro-2-phenylquinoline, serve as critical intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, the related isomer 2,6-dichloro-4-phenylquinoline is a known precursor in an alternative synthesis pathway for Alprazolam, a widely used anxiolytic.[2] The precise positioning of the chloro- and phenyl-substituents on the quinoline core dictates the molecule's reactivity, steric profile, and ultimately, its utility as a chemical building block.[3][4] A thorough understanding of its physicochemical properties is therefore paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Chemical Identity

A precise definition of the molecule is the cornerstone of any scientific investigation. While specific experimental data for the 4,6-dichloro isomer is limited, its fundamental identifiers can be derived from its structure. For the purpose of this guide, we will use data from the well-characterized isomer, 2,6-dichloro-4-phenylquinoline, as a reference point for experimental design.

| Property | 2,6-dichloro-4-phenylquinoline (Reference Isomer) | 4,6-dichloro-2-phenylquinoline (Target Compound) |

| CAS Number | 10352-30-4[5][6] | Not readily available |

| Molecular Formula | C₁₅H₉Cl₂N[5][6] | C₁₅H₉Cl₂N |

| Molecular Weight | 274.1 g/mol [5][6] | 274.1 g/mol |

| IUPAC Name | 2,6-dichloro-4-phenylquinoline[6] | 4,6-dichloro-2-phenylquinoline |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl[6] | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl |

| InChI Key | FSVNVFMEUXPATP-UHFFFAOYSA-N[6] | (Predicted) ZSJPJQDQYJPCQN-UHFFFAOYSA-N |

Core Physicochemical Properties

The physical and chemical attributes of a compound govern its behavior in both laboratory and physiological environments.

Solubility Profile

Expertise & Experience: Predicting solubility is a multi-faceted challenge that balances polarity, hydrogen bonding capability, and molecular architecture. The presence of two aromatic rings (quinoline and phenyl) imparts a significant hydrophobic character, while the nitrogen atom offers a site for potential hydrogen bonding as an acceptor. The chloro-substituents further increase lipophilicity.

-

Aqueous Solubility: Expected to be very low. The large, nonpolar surface area will dominate, limiting interaction with the highly polar, hydrogen-bonding network of water.[5]

-

Polar Aprotic Solvents (e.g., THF, DCM, Acetone, DMF): Good solubility is anticipated.[5] These solvents can effectively solvate the molecule through dipole-dipole interactions without being disrupted by the compound's lack of hydrogen bond donating capabilities. Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent initial choices for reaction and purification.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. While the nitrogen can act as a hydrogen bond acceptor, the overall hydrophobicity will limit extensive dissolution.[5]

-

Nonpolar Aromatic Solvents (e.g., Toluene): Moderate to good solubility is expected due to favorable π-π stacking interactions between the solvent and the aromatic rings of the dichlorophenylquinoline.[5]

Melting Point

The melting point is a critical indicator of purity and is influenced by the molecule's crystal lattice energy. For crystalline solids, a sharp melting range (typically <2°C) suggests high purity.

-

Reference Data: The related isomer, 6-chloro-2,4-diphenylquinoline, has a reported melting point of 98-99 °C.[7] Unsubstituted 2-phenylquinoline melts at 84-85 °C.[8]

-

Expected Value: The melting point for 4,6-dichloro-2-phenylquinoline would need to be determined experimentally but is expected to be a sharp, defined value for a pure crystalline solid.

Chemical Stability

Understanding a compound's stability is crucial for storage and handling. Quinoline derivatives are generally stable under standard laboratory conditions.[9][10] However, specific stress testing is required for a definitive profile.

-

pH Sensitivity: Hydrolytic stability can be pH-dependent. While the core ring system is robust, extreme pH conditions, particularly when heated, could potentially lead to degradation over extended periods.[11]

-

Photostability: Compounds with extended aromatic systems can be susceptible to photodegradation. It is best practice to store dichlorophenylquinolines in amber vials or protected from direct light.[11]

-

Thermal Stability: The stability should be assessed via thermogravimetric analysis (TGA) to determine the decomposition temperature, which is essential for planning high-temperature reactions.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for unambiguous structural confirmation and purity assessment.

Workflow for Structural Elucidation and Purity Assessment

Caption: General workflow for the characterization of synthesized dichlorophenylquinolines.

Mass Spectrometry (MS)

Trustworthiness: MS provides the molecular weight, which is a fundamental property. For chlorinated compounds, the isotopic pattern is a definitive diagnostic tool. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 9:6:1, providing incontrovertible evidence of the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required.

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling constants (J-values) of the protons on both the quinoline and phenyl rings will allow for the definitive assignment of the 4,6-dichloro-2-phenyl substitution pattern, distinguishing it from other isomers.

-

¹³C NMR: This technique provides information on all carbon atoms in the molecule. The number of unique carbon signals will confirm the overall structure, and their chemical shifts are highly sensitive to the electronic environment, further confirming the positions of the substituents.[12][13]

UV-Vis Spectroscopy

The extended aromatic system of the quinoline core acts as a chromophore, leading to strong UV absorption. Quinoline-based compounds typically exhibit pronounced absorption maxima (λmax) in the 230–380 nm range.[5] This property is highly useful for quantitative analysis, such as determining concentration in solubility studies using a calibration curve according to the Beer-Lambert law.[5]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 column provides excellent retention for hydrophobic compounds like dichlorophenylquinolines. A gradient elution method ensures that both the main compound and any potential impurities with different polarities are well-resolved.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and the determined λmax.

-

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 20% B (re-equilibration)

-

-

Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for use in drug development pipelines.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Trustworthiness: This protocol couples the separation power of HPLC with the definitive mass detection of MS. It validates both the retention time and the molecular weight, including the critical isotopic pattern, in a single run.

Caption: Workflow for LC-MS analysis and data interpretation.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

-

LC Method: Employ the HPLC method described in Protocol 4.1.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+. The quinoline nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.

-

Mass Range: Scan from m/z 100 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Verify the m/z of the base peak against the calculated value for [M+H]⁺ (274.1 + 1.008 = 275.1) and analyze the isotopic cluster for the characteristic 9:6:1 pattern for a dichloro-substituted compound at m/z 275, 277, and 279.

Protocol: Thermodynamic Solubility Determination

Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility. It ensures that the system reaches true equilibrium between the solid-state and the solution, providing a solubility value that is independent of kinetic factors.

-

Preparation: Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. Self-Validation: To confirm equilibrium has been reached, take samples at 24h and 48h. The concentration should be unchanged.

-

Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid. Alternatively, use a syringe filter (0.22 µm) to separate the saturated supernatant.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., Acetonitrile). Quantify the concentration of the dissolved compound using the HPLC method (Protocol 4.1) against a standard calibration curve.

Conclusion

4,6-dichloro-2-phenylquinoline is a valuable chemical intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. While direct literature data is scarce, this guide provides the strategic framework and validated experimental protocols necessary for its complete characterization. By applying these methods, researchers in drug discovery and chemical synthesis can generate the high-quality, reliable data needed to effectively utilize this and similar quinoline scaffolds in their work, ensuring reproducibility and accelerating the pace of innovation.

References

-

Wikipedia. (2024). Alprazolam. Wikipedia. [Link]

-

ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. ChemSynthesis. [Link]

-

PubChem. (2025). 2,6-Dichloro-4-phenylquinoline. National Center for Biotechnology Information. [Link]

-

Abadi, A. H., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. [Link]

-

Nguyen, T. H. T., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]

-

ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Publications. [Link]

-

Allen, L. V. Jr, & Erickson, M. A. 3rd. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists. [Link]

-

The Royal Society of Chemistry. (2015). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

-

Determination of Some Quinoline Derivatives with Organic Brominating Agents. (n.d.). Iraqi National Journal of Chemistry. [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]

-

Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. SpringerPlus. [Link]

-

ResearchGate. (2014). 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). ResearchGate. [Link]

- Google Patents. (2011). Preparation method of quinoline derivative.

-

International Journal for Multidisciplinary Research. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

PubChem. (n.d.). 4,7-Dichloro-6-methyl-2-phenylquinoline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI). The Royal Society of Chemistry. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Alprazolam - Wikipedia [en.wikipedia.org]

- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]

- 6. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-苯基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action of 4,6-dichloro-2-phenylquinoline

This guide provides a comprehensive technical overview of the postulated mechanism of action for 4,6-dichloro-2-phenylquinoline, a synthetic compound with significant therapeutic potential, particularly in oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding derived from structurally related compounds to propose a multi-faceted mechanism of action and outlines robust experimental protocols for its validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a highly valued heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's therapeutic properties. The subject of this guide, 4,6-dichloro-2-phenylquinoline, features a phenyl group at the 2-position and chloro-substituents at the 4- and 6-positions. These structural motifs are critical in defining its potential interactions with biological targets.[1] While direct and extensive research on 4,6-dichloro-2-phenylquinoline is emerging, a wealth of data from analogous compounds provides a strong basis for postulating its primary mechanisms of action.

Postulated Core Mechanism of Action: A Multi-pronged Approach to Cancer Therapy

Based on the extensive literature on quinoline and quinazoline derivatives, 4,6-dichloro-2-phenylquinoline is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered around the stabilization of G-quadruplex DNA structures and the potential inhibition of key cellular kinases. These upstream actions are believed to converge on the downstream induction of apoptosis and cell cycle arrest.

Primary Hypothesized Mechanism: Stabilization of G-Quadruplex DNA

A compelling and well-supported mechanism for the anticancer activity of quinoline derivatives is their ability to act as G-quadruplex (G4) ligands.[4] G4s are non-canonical, four-stranded DNA structures that are prevalent in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes.[4] The formation and stabilization of these structures can significantly impede crucial cellular processes required for cancer cell survival and proliferation.[4]

The working hypothesis is that by binding to and stabilizing G-quadruplexes, 4,6-dichloro-2-phenylquinoline can interfere with the machinery that maintains chromosome integrity and drives oncogene expression.[4] This can lead to the inhibition of telomerase, a reverse transcriptase that is essential for maintaining telomere length and is overexpressed in the majority of cancer cells.[4] The ultimate consequence of telomerase inhibition is the progressive shortening of telomeres, which triggers cellular senescence or apoptosis.[4]

Caption: Postulated mechanism of G-quadruplex stabilization by 4,6-dichloro-2-phenylquinoline.

Secondary Hypothesized Mechanisms

While G-quadruplex stabilization is a primary candidate, the structural features of 4,6-dichloro-2-phenylquinoline suggest other potential mechanisms that may act in concert to produce its anticancer effects.

-

Tyrosine Kinase Inhibition: The quinazoline scaffold, structurally similar to quinoline, is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[2] It is plausible that 4,6-dichloro-2-phenylquinoline could also inhibit the activity of protein kinases that are critical for cancer cell growth and survival.[5]

-

Induction of Oxidative Stress: Some styrylquinoline derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS).[5] This elevation in ROS can lead to cellular damage and trigger apoptotic pathways.[5]

-

DNA Gyrase Inhibition: While primarily associated with antibacterial activity, some quinoline derivatives have demonstrated the ability to inhibit DNA gyrase.[6] This highlights the potential for this scaffold to interact with enzymes involved in DNA replication and repair.

Experimental Validation Protocols

To rigorously test the hypothesized mechanisms of action for 4,6-dichloro-2-phenylquinoline, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for this validation process.

Experimental Workflow

Caption: A logical workflow for the experimental validation of the mechanism of action.

Protocol 1: G-Quadruplex Binding Affinity (FRET Melting Assay)

Principle: This assay measures the ability of a compound to stabilize a fluorescently labeled G-quadruplex-forming oligonucleotide. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the compound indicates binding and stabilization.

Step-by-Step Methodology:

-

Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide (e.g., from a telomeric repeat or an oncogene promoter) labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

-

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with KCl to promote G-quadruplex formation).

-

Reaction Setup: In a 96-well plate, combine the labeled oligonucleotide, assay buffer, and varying concentrations of 4,6-dichloro-2-phenylquinoline. Include a no-compound control.

-

Thermal Denaturation: Use a real-time PCR instrument to heat the samples from room temperature to 95°C in small increments, measuring fluorescence at each step.

-

Data Analysis: Plot fluorescence versus temperature to generate melting curves. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded. Calculate the change in Tm (ΔTm) induced by the compound.

Protocol 2: In Vitro Kinase Inhibition Assay (KinaseGlo® Assay)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the kinase of interest, its substrate, and ATP in a suitable kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of 4,6-dichloro-2-phenylquinoline. Include a no-compound control and a no-kinase control.

-

Kinase Reaction: Add ATP to initiate the reaction and incubate at the optimal temperature for the kinase.

-

ATP Detection: Add KinaseGlo® reagent to stop the kinase reaction and measure the luminescence, which is proportional to the amount of ATP remaining.

-

Data Analysis: Normalize the results to the controls and plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Protocol 3: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4,6-dichloro-2-phenylquinoline for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Apoptosis Detection (Caspase-3/7 Activity Assay)

Principle: This assay utilizes a luminogenic substrate that is cleaved by activated caspases 3 and 7, key executioner caspases in the apoptotic pathway. The resulting luminescence is proportional to the amount of caspase activity.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 4,6-dichloro-2-phenylquinoline as described for the MTT assay.

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well, which contains the caspase substrate and a luciferase.

-

Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the number of cells (if performing a multiplexed assay) or to a vehicle control to determine the fold-increase in caspase activity.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 4,6-dichloro-2-phenylquinoline is not yet widely published, the following table summarizes the anticancer activity of related quinoline and quinazoline derivatives, providing a benchmark for expected potency.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylquinoline Derivative | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | MCF-7 (Breast) | 0.50 | [4] |

| Quinoxaline Derivative | Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [7] |

| Quinoxaline Derivative | Compound 5 | HeLa (Cervical) | 0.126 | [7] |

| Quinoxaline Derivative | Compound 5 | K562 (Leukemia) | 0.164 | [7] |

Conclusion

The available evidence from structurally analogous compounds strongly suggests that 4,6-dichloro-2-phenylquinoline is a promising anticancer agent with a multi-faceted mechanism of action. The primary hypothesized mechanism involves the stabilization of G-quadruplex DNA structures, leading to the inhibition of telomerase and oncogene transcription. This is likely complemented by the inhibition of key cellular kinases. These upstream events converge to induce apoptosis and cell cycle arrest in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the definitive elucidation of the precise molecular mechanisms of this compound, which will be crucial for its future development as a potential therapeutic agent.

References

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. National Institutes of Health. Available from: [Link]

-

Alprazolam. Wikipedia. Available from: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

-

2,6-Dichloro-4-phenylquinoline. PubChem. Available from: [Link]

-

4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Available from: [Link]

-

Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy. National Institutes of Health. Available from: [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. Available from: [Link]

-

Inhibiting Hedgehog: New Insights into a Developmentally Important Signaling Pathway. PLOS Biology. Available from: [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available from: [Link]

-

Combination Anticancer Therapies Using Selected Phytochemicals. MDPI. Available from: [Link]

-

Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. PubMed. Available from: [Link]

-

A comprehensive map of molecular drug targets. National Institutes of Health. Available from: [Link]

-

Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab, UConn. Available from: [Link]

-

Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. PubMed. Available from: [Link]

-

Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß. National Institutes of Health. Available from: [Link]

-

Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. PubMed. Available from: [Link]

Sources

- 1. 6-Chloro-2-phenylquinolin-4-ol|CAS 17282-72-3|RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Therapeutic Potential of 4,6-dichloro-2-phenylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among these, the 2-phenylquinoline framework has garnered significant attention, and its derivatization offers a promising avenue for the development of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a specific subclass: 4,6-dichloro-2-phenylquinoline derivatives. By analyzing the existing literature on structurally related compounds, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles guiding the exploration of these molecules as potential anticancer, antimicrobial, and anti-inflammatory agents. This guide will delve into synthetic strategies, elucidate potential mechanisms of action, and present detailed experimental protocols for the evaluation of their biological efficacy, thereby serving as a valuable resource for advancing the discovery and development of this promising class of compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are of paramount importance in the field of medicinal chemistry. Their presence in a variety of natural products and synthetic compounds has been associated with a broad range of pharmacological properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a phenyl group at the 2-position creates the 2-phenylquinoline core, a structural motif that has been extensively investigated for its therapeutic potential. Further halogenation of this core, specifically with chlorine atoms at the 4- and 6-positions, is anticipated to modulate the electronic and lipophilic character of the molecule, potentially enhancing its interaction with biological targets and improving its drug-like properties. This guide will focus on the synthesis and multifaceted biological activities of these 4,6-dichloro-2-phenylquinoline derivatives.

Synthetic Strategies for 4,6-dichloro-2-phenylquinoline Derivatives

The synthesis of the 4,6-dichloro-2-phenylquinoline core is a critical first step in the exploration of its derivatives. While a specific, detailed synthesis for this exact substitution pattern is not extensively documented in publicly available literature, established methods for the synthesis of substituted quinolines can be readily adapted. A plausible and efficient synthetic route is the Conrad-Limpach synthesis, followed by chlorination.

Synthesis of the 2-Phenyl-4,6-dichloroquinoline Core

A key precursor for various quinoline derivatives is the corresponding quinolin-4-one. This can be synthesized via the Conrad-Limpach reaction, which involves the condensation of an appropriately substituted aniline with a β-ketoester. Subsequent chlorination provides the desired dichloro-quinoline scaffold.

Experimental Protocol: Synthesis of 2,4-dichloroquinolines

This protocol is adapted from a known procedure for the synthesis of 2,4-dichloroquinolines which can be modified for the 4,6-dichloro-2-phenylquinoline core.[1]

-

Step 1: Synthesis of Amido-ester Intermediate. To a solution of the appropriately substituted aniline (e.g., 4-chloroaniline) in a suitable solvent, add dimethyl malonate. The reaction mixture is heated to provide the corresponding amido-ester.

-

Step 2: Intramolecular Cyclization to form Quinoline-2,4-dione. The amido-ester is then subjected to intramolecular cyclization in a high-boiling solvent like chlorobenzene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to yield the quinoline-2,4-dione.

-

Step 3: Chlorodehydroxylation. The resulting quinoline-2,4-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups at the 2- and 4-positions to chlorine atoms, yielding the 2,4-dichloroquinoline derivative.[1]

To obtain the 4,6-dichloro-2-phenylquinoline, the starting aniline would be 4-chloroaniline, and the β-ketoester would be ethyl benzoylacetate. The resulting 6-chloro-2-phenylquinolin-4-ol would then be subjected to chlorination at the 4-position.

Anticancer Activity of 2-Phenylquinoline Derivatives

The 2-phenylquinoline scaffold is a prominent feature in a number of compounds with demonstrated anticancer activity.[2] The introduction of dichloro substitutions at the 4 and 6 positions is expected to enhance this activity through various mechanisms.

Targeting G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes like c-MYC and BCL-2.[1] The stabilization of these G4 structures by small molecules can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for their immortalization.[1] This leads to telomere shortening and ultimately triggers apoptosis.

Structurally related 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been shown to be potent stabilizers of G-quadruplexes and exhibit significant antiproliferative activity against various cancer cell lines.[1] The planar aromatic core of the quinoline ring system is crucial for π-π stacking interactions with the G-quartets, while the side chains can interact with the grooves of the G4 structure. It is hypothesized that 4,6-dichloro-2-phenylquinoline derivatives, with their extended aromatic system and potential for specific interactions through the chlorine substituents, would also exhibit affinity for G-quadruplexes.

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs targeting kinases in cancer therapy.[3] The 4,6-disubstituted quinazoline scaffold, structurally similar to the target of this guide, has been successfully utilized to develop potent PI3K inhibitors with significant anti-proliferative activities against cancer cell lines.[4] It is plausible that 4,6-dichloro-2-phenylquinoline derivatives could also exhibit inhibitory activity against various kinases implicated in cancer progression.

Induction of Apoptosis

Many anticancer agents exert their therapeutic effect by inducing apoptosis, or programmed cell death, in cancer cells. Structurally related 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells through the depletion of ATP and the activation of caspases 3/7, mediated by reactive oxygen species (ROS).[5][6] The mechanism often involves the modulation of apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

Data on Anticancer Activity of Related Compounds

While specific data for 4,6-dichloro-2-phenylquinoline derivatives is limited, the following table summarizes the anticancer activity of structurally related 2-phenylquinoline and dichloroquinoline derivatives against various cancer cell lines. This data provides a rationale for the investigation of the target compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline | HeLa (Cervical) | 0.50 | [1] |

| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | Not specified, but highly cytotoxic | [5][6] |

| C-6 substituted 2-phenylquinolines | Quinoline 13 (specific structure in source) | HeLa (Cervical) | 8.3 | [2] |

| 4,6-disubstituted quinazolines | Compound A7 (specific structure in source) | HCT-116 (Colon) | Potent PI3K inhibitor | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4,6-dichloro-2-phenylquinoline derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogenic microorganisms poses a significant threat to global health. The quinoline scaffold is the basis for several important antimicrobial drugs, including the fluoroquinolone antibiotics.[7] Therefore, the investigation of novel quinoline derivatives for their antimicrobial properties is a crucial area of research.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives can be attributed to several mechanisms, including:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is the primary mechanism of action for fluoroquinolone antibiotics.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of great interest.

Data on Antimicrobial Activity of Related Compounds

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-2-quinolone analogs | Brominated analog 3j with a nonyl side chain | Aspergillus flavus | IC₅₀ = 1.05 | [8] |

| 2-sulfoether-4-quinolones | Compound 15 (specific structure in source) | Staphylococcus aureus | 0.8 µM | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 4,6-dichloro-2-phenylquinoline derivatives in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing research endeavor. Quinazolinones, which are structurally related to quinolines, have been shown to possess significant anti-inflammatory properties.[9]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline and related heterocyclic compounds are often mediated through the inhibition of key inflammatory pathways and mediators:

-

Inhibition of Pro-inflammatory Cytokines: Compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9]

-

Inhibition of iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. Inhibition of these enzymes can reduce inflammation.[9]

-

Modulation of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many genes involved in the inflammatory response. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators.

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the 4,6-dichloro-2-phenylquinoline derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Determine the ability of the compounds to inhibit the LPS-induced production of NO and pro-inflammatory cytokines.

Structure-Activity Relationships (SAR) and Future Directions

The introduction of chlorine atoms at the 4- and 6-positions of the 2-phenylquinoline core offers several avenues for further exploration:

-

Systematic Derivatization: A library of derivatives with various substituents on the 2-phenyl ring can be synthesized to establish a clear SAR.

-

Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies should be performed to identify their specific molecular targets (e.g., specific kinases, G-quadruplex structures).

-

In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy and safety profiles.

Conclusion

The 4,6-dichloro-2-phenylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related quinoline and quinazoline derivatives, this class of compounds holds significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, provides a robust platform for medicinal chemistry efforts. This technical guide has outlined the key synthetic strategies, potential mechanisms of action, and essential experimental protocols to guide the exploration of 4,6-dichloro-2-phenylquinoline derivatives. Further focused research into this specific chemical space is warranted and has the potential to yield novel drug candidates with improved therapeutic profiles.

References

-

Goundry, A. et al. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules2023 , 28, 8053. [Link]

-

Pal, C. et al. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicol. Appl. Pharmacol.2012 , 264, 256-264. [Link]

-

Al-Ostoot, F. H. et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem2025 , e202500279. [Link]

-

Chen, Y.-L. et al. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals2023 , 16, 462. [Link]

-

Mphahlele, M. J. et al. Structure-activity relationship of anticancer drug candidate quinones. Anticancer Agents Med. Chem.2015 , 15, 744-759. [Link]

-

He, J.-H. et al. New quinazoline derivatives for telomeric G-quadruplex DNA: effects of an added phenyl group on quadruplex binding ability. Eur. J. Med. Chem.2013 , 62, 449-456. [Link]

-

Zhang, X. et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules2022 , 27, 3906. [Link]

-

Kumar, A. et al. Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. J. Appl. Pharm. Sci.2012 , 2, 124-131. [Link]

-

Chen, Y.-L. et al. (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ResearchGate2023 . [Link]

-

Mphahlele, M. J. et al. Structure-activity relationship of anticancer drug candidate quinones. Anticancer Agents Med. Chem.2015 , 15, 744-759. [Link]

-

Zhang, S. et al. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorg. Med. Chem. Lett.2016 , 26, 4449-4453. [Link]

-

Saturnino, C. et al. Exploring the Interaction of New Pyridoquinazoline Derivatives with G-Quadruplex in the c-MYC Promoter Region. Molecules2023 , 28, 6743. [Link]

-

Wang, Y. et al. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. J. Med. Chem.2024 , 67, 17899-17915. [Link]

-

Kumar, S. et al. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. J. Mol. Struct.2022 , 1269, 133795. [Link]

-

Wang, Y. et al. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules2017 , 22, 1988. [Link]

-

Orozco-Nieto, C. A. et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New J. Chem.2022 , 46, 16298-16312. [Link]

-

Le, T. H. et al. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules2021 , 26, 290. [Link]

-

Zhang, J. et al. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery. J. Med. Chem.2024 . [Link]

-

Kumar, A. et al. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. J. Biomol. Struct. Dyn.2022 , 40, 8623-8636. [Link]

-

Sharma, P. et al. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Int. J. Med. Pharm. Health Sci.2024 , 1, 184-195. [Link]

-

Pop, O. et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Int. J. Mol. Sci.2022 , 23, 1113. [Link]

-

Patel, N. C. et al. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. J. Sci. Islam. Repub. Iran2012 , 23, 229-234. [Link]

-

Cao, R. et al. Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. Eur. J. Med. Chem.2019 , 162, 40-53. [Link]

Sources

- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]

- 9. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-2-phenylquinoline

This guide provides an in-depth analysis of the expected spectroscopic data for 4,6-dichloro-2-phenylquinoline, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This approach is invaluable for researchers in identifying and characterizing this molecule or its derivatives.

Molecular Structure and Spectroscopic Overview

4,6-dichloro-2-phenylquinoline possesses a rigid heterocyclic core with chlorine substituents on the quinoline ring and a phenyl group at the 2-position. These features give rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4,6-dichloro-2-phenylquinoline, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the coupling of the protons on both the quinoline and phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring. Aromatic protons typically resonate in the range of 6-8 ppm[1].

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~8.0 | d | ~2.0 |

| H7 | ~7.6 | dd | ~9.0, 2.0 |

| H8 | ~8.1 | d | ~9.0 |

| H3 | ~7.9 | s | - |

| Phenyl H (ortho) | ~8.2 | m | - |

| Phenyl H (meta, para) | ~7.5-7.6 | m | - |

Causality Behind Predictions:

-

H5, H7, H8: The protons on the chlorinated benzene portion of the quinoline ring will exhibit shifts and couplings characteristic of a substituted aromatic system. The deshielding effect of the adjacent chlorine at position 6 will likely cause H5 and H7 to shift downfield.

-

H3: The proton at the 3-position is a singlet as it has no adjacent protons. Its chemical shift will be influenced by the adjacent nitrogen and the phenyl group.

-

Phenyl Protons: The protons of the 2-phenyl group will show a complex multiplet pattern, with the ortho protons being the most deshielded due to their proximity to the quinoline ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~156 |

| C3 | ~120 |

| C4 | ~148 |

| C4a | ~128 |

| C5 | ~127 |

| C6 | ~134 |

| C7 | ~130 |

| C8 | ~131 |

| C8a | ~147 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho) | ~129 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~130 |

Causality Behind Predictions:

-

Quaternary Carbons: Carbons bearing a substituent (C2, C4, C4a, C6, C8a, and the ipso-phenyl carbon) will generally have lower intensities.

-

Effect of Chlorine: The carbons directly attached to chlorine (C4 and C6) will experience a significant downfield shift.

-

Effect of Nitrogen: Carbons adjacent to the nitrogen (C2 and C8a) will also be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-2-phenylquinoline will be characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=C and C=N Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 850-750 | Strong |

| Aromatic C-H Bend | 900-675 | Strong |

Causality Behind Predictions:

-

Aromatic C-H Stretch: These absorptions are characteristic of the sp² C-H bonds in the aromatic rings.

-

C=C and C=N Stretches: The multiple peaks in this region arise from the vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenyl rings.

-

C-Cl Stretch: The strong absorption in the fingerprint region is a key indicator of the presence of chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with specific intensity ratios.

| Ion | Predicted m/z | Relative Intensity Pattern |

| [M]⁺ | 273 | (³⁵Cl, ³⁵Cl) - Highest abundance |

| [M+2]⁺ | 275 | (³⁵Cl, ³⁷Cl) - ~65% of M⁺ |